molecular formula C29H37N5O3 B607453 Filibuvir CAS No. 877130-28-4

Filibuvir

Cat. No. B607453
CAS RN: 877130-28-4
M. Wt: 503.647
InChI Key: SLVAPEZTBDBAPI-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Filibuvir, also known as PF-00868554, is an orally available, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) nonstructural 5B protein (NS5B) RNA-dependent RNA polymerase . It has been used in trials studying the treatment of Hepatitis, Hepatitis C, and Chronic Hepatitis C .


Synthesis Analysis

The synthesis of Filibuvir involves a Dieckmann cyclization strategy with the triazolopyrimidine moiety installed prior to pyrone formation . The homologated acid S-4 had been prepared before by the Knoevenagel condensation (Doebner modification) of malonic acid with aldehyde S-5 followed by hydrogenation of the α,β unsaturated acid S-6 .


Molecular Structure Analysis

Filibuvir has a molecular formula of C29H37N5O3 and an average molecular weight of 503.64 g/mol . It belongs to the class of organic compounds known as triazolopyrimidines, which are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring .


Chemical Reactions Analysis

Filibuvir preferentially inhibits elongative RNA synthesis and potently decreases viral RNA accumulation . The M423T substitution in the RNA polymerase was at least 100-fold more resistant to Filibuvir in the subgenomic replicon and in the enzymatic assays .


Physical And Chemical Properties Analysis

Filibuvir is a solid substance with a molar volume of 388.8±7.0 cm^3. It has a density of 1.3±0.1 g/cm^3, a molar refractivity of 142.5±0.5 cm^3, and a polar surface area of 103 Å^2 .

Scientific Research Applications

Treatment of Chronic HCV Infection

Filibuvir is being developed as an orally administered, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase for the potential treatment of chronic HCV infection . An estimated 180 million people worldwide are infected with HCV and at risk of developing chronic liver diseases that can lead to cirrhosis or hepatocellular carcinomas .

Inhibition of Virally-encoded NS5B Polymerase

Filibuvir is a potent and specific inhibitor of the virally-encoded NS5B polymerase . It has shown to inhibit genotype 1 subgenomic HCV replication in the cell-based replicon system .

Pharmacokinetic Profile and Oral Bioavailability

Filibuvir has demonstrated a good pharmacokinetic profile and oral bioavailability in preclinical animal studies . This is consistent with twice-daily dosing in humans .

Adverse Events and Safety Profile

The incidence and severity of adverse events were similar to SoC and placebo . This suggests that filibuvir could be a safe option for HCV treatment .

Synthesis and Characterization

Research has been directed towards the synthesis and characterization of process-related impurities in Filibuvir . This is important for ensuring the quality and safety of the drug .

Antiviral Activity

A phase 2a study evaluating the effect of filibuvir given at 200, 300, and 500 mg BID (given for 4 weeks in combination with pegIFN and RBV) on HCV RNA concentrations showed that a greater proportion of patients achieved rapid virological response (>60%) at all filibuvir doses tested compared with the standard of care (0%) .

Safety And Hazards

When handling Filibuvir, it is recommended to avoid dust formation and breathing vapors, mist, or gas. Protective gloves and safety goggles with side-shields should be worn. The product should be kept away from drains, water courses, or the soil .

properties

IUPAC Name

(2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVAPEZTBDBAPI-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007768
Record name Filibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Filibuvir

CAS RN

877130-28-4
Record name Filibuvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877130-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Filibuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877130284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Filibuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Filibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FILIBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198J479Y2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary target of Filibuvir and how does it exert its antiviral activity?

A1: Filibuvir specifically targets the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), which is the RNA-dependent RNA polymerase essential for viral replication. [, ] It acts as a non-nucleoside inhibitor, binding to the thumb II allosteric pocket of NS5B. [, , , ] This binding interferes with the enzyme's ability to transition from initiation to elongation during RNA synthesis, effectively inhibiting viral replication. []

Q2: Does Filibuvir affect both de novo and primer-dependent RNA synthesis by HCV NS5B polymerase?

A2: Research shows that Filibuvir preferentially inhibits primer-dependent RNA synthesis while having minimal to no impact on de novo-initiated RNA synthesis. [, ] Interestingly, at higher concentrations, it might even enhance de novo activity. []

Q3: How does the interaction of Filibuvir with NS5B compare to that of NS5A domain 2?

A3: Both Filibuvir and the intrinsically disordered domain 2 of NS5A (NS5A-D2) bind to NS5B and induce long-range conformational changes in the polymerase. [] These changes affect RNA binding and overall polymerase activity. Notably, Filibuvir binding hinders the interaction of NS5B with both NS5A-D2 and RNA. []

Q4: What is the molecular formula and weight of Filibuvir?

A4: While these specific details aren't explicitly provided in the provided abstracts, the synthesis process and structural modifications of Filibuvir are discussed in detail in references 6, 10, and 19. These papers would be the most relevant starting point for finding the molecular formula and weight information.

Q5: What is the efficacy of Filibuvir in inhibiting HCV replication in laboratory settings?

A6: Filibuvir demonstrates potent dose-dependent inhibition of HCV genotype 1 replication in cell-based replicon systems. [, ] It achieves significant reductions in HCV RNA levels in both treatment-naïve and treatment-experienced patients. []

Q6: Has Filibuvir been tested in combination with other anti-HCV agents?

A7: Yes, Filibuvir has shown synergistic antiviral effects when combined with other direct-acting antivirals targeting different HCV proteins like NS3 protease, NS5A, and alternative NS5B binding sites. [, ] It also exhibited additive activity with interferon or ribavirin. []

Q7: What are the primary mechanisms of resistance observed against Filibuvir?

A9: The most common resistance mechanism involves mutations in the NS5B polymerase, particularly at amino acid position M423. [] Substitutions like M423I/T/V significantly reduce Filibuvir susceptibility. [, ] While less frequent, mutations at R422 and M426 also contribute to resistance. []

Q8: Does cross-resistance occur between Filibuvir and other HCV NS5B inhibitors?

A10: Yes, cross-resistance is observed between Filibuvir and other thumb site II inhibitors like Lomibuvir. [] The M423T mutation, commonly selected by both drugs, contributes to this cross-resistance. [, ]

Q9: What is known about the pharmacokinetic profile of Filibuvir?

A11: Filibuvir demonstrates good oral bioavailability and a pharmacokinetic profile suitable for twice-daily dosing in humans. [] Studies in various animal models (rat, dog, monkey) predict favorable pharmacokinetics in humans. []

Q10: What is the safety and tolerability profile of Filibuvir in clinical trials?

A12: Filibuvir has been generally well-tolerated in clinical trials, with most adverse events being mild to moderate in severity. [] No serious adverse events or deaths have been reported in association with Filibuvir administration. []

Q11: Are there any specific strategies being explored for targeted delivery of Filibuvir?

A13: While the provided abstracts don't discuss specific drug delivery strategies, the research primarily focuses on optimizing Filibuvir's structure and formulation to improve its bioavailability and efficacy. [, , ]

Q12: Is there any information available regarding the environmental impact and degradation of Filibuvir?

A12: The environmental impact of Filibuvir isn't addressed in the provided abstracts.

Q13: What are the potential alternatives or substitutes for Filibuvir in HCV treatment?

A17: The research landscape for HCV treatment is constantly evolving. Several other direct-acting antivirals targeting different HCV proteins, like NS3/4A protease, NS5A, and other NS5B binding sites, are being investigated as potential alternatives to Filibuvir. []

Q14: What research infrastructure and resources are crucial for advancing Filibuvir research and development?

A14: Essential resources include access to:

    Q15: What are the key historical milestones in the development of Filibuvir?

    A19: While specific milestones aren't outlined, the research highlights the progression of Filibuvir from preclinical studies to Phase II clinical trials. [] The identification of resistance mutations and the exploration of combination therapies are notable developments in its research trajectory.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.